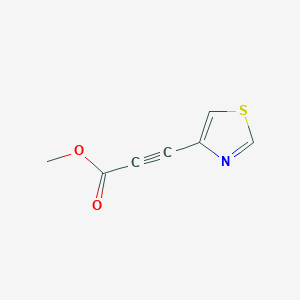

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5NO2S |

|---|---|

Molecular Weight |

167.19 g/mol |

IUPAC Name |

methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-11-5-8-6/h4-5H,1H3 |

InChI Key |

AVNFQIJGXOMFDP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=CSC=N1 |

Origin of Product |

United States |

Contextualization of Thiazole and Alkyne Moieties in Organic Synthesis

The structure of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a composite of two highly significant functional groups in organic chemistry: the thiazole (B1198619) ring and an activated alkyne (specifically, a methyl propiolate group). The strategic combination of these moieties imparts a unique reactivity profile to the molecule, making it a subject of interest.

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. rsc.orgresearchgate.net This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmacologically important molecules. organic-chemistry.orgmdpi.commdpi.com Its prevalence is due to the thiazole nucleus's ability to engage in various non-covalent interactions, its metabolic stability, and its role as a versatile scaffold for constructing complex molecular frameworks. organic-chemistry.orgmdpi.com Thiazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.netresearchgate.net

The alkyne moiety, particularly when conjugated with an electron-withdrawing group as in a propiolate ester, is a powerful tool for carbon-carbon bond formation. wikipedia.org This functional group, often referred to as an activated alkyne, is highly electrophilic and serves as an excellent reactant in a variety of chemical transformations. nih.gov It is a potent dienophile and dipolarophile, readily participating in cycloaddition reactions to construct new five- or six-membered rings. nih.govrsc.orgmdpi.com Reactions like the Sonogashira coupling, which forms a bond between an alkyne and an aryl or vinyl halide, are fundamental methods for its installation onto heterocyclic systems. researchgate.netwikipedia.orgnih.gov

Significance of Methyl 3 1,3 Thiazol 4 Yl Prop 2 Ynoate As a Versatile Synthetic Intermediate

The primary significance of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate lies in its utility as a bifunctional synthetic intermediate. It combines a stable, biologically relevant heterocyclic core with a highly reactive chemical handle, making it an ideal starting point for the synthesis of more complex molecules.

Its synthesis is readily achievable through well-established and robust synthetic protocols, most notably the Sonogashira cross-coupling reaction. In a typical approach, a 4-halothiazole (such as 4-iodothiazole) is coupled with methyl propiolate using a palladium catalyst and a copper(I) co-catalyst. This reaction is known for its high efficiency and functional group tolerance.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Typical Yield |

| 4-Iodothiazole | Methyl Propiolate | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Good to Excellent |

| 4-Bromothiazole (B1332970) | Methyl Propiolate | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine (DIPA) | Acetonitrile | Moderate to Good |

This table presents representative conditions for the Sonogashira coupling to synthesize the title compound. Actual conditions may vary.

Once synthesized, the compound's activated alkyne is primed for a variety of transformations. It is an excellent substrate for [3+2] cycloaddition reactions, where it can react with 1,3-dipoles like azides, nitrile oxides, or diazo compounds to stereoselectively form new five-membered heterocyclic rings, such as triazoles, isoxazoles, and pyrazoles, respectively. nih.govmdpi.com This capability allows chemists to rapidly assemble novel and complex scaffolds containing the thiazole (B1198619) moiety.

Scope and Objectives of Academic Research Pertaining to the Compound

Foundational Approaches to 1,3-Thiazole Core Construction

The construction of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available to chemists. These approaches offer varying degrees of flexibility and efficiency in accessing diverse thiazole derivatives.

Classical Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a powerful and widely utilized method for the construction of the thiazole nucleus. rsc.org This classical approach traditionally involves the condensation of an α-haloketone with a thioamide. nih.gov Modern adaptations have focused on improving the efficiency, environmental impact, and substrate scope of this venerable reaction.

One notable adaptation is the development of one-pot, multi-component procedures. For instance, an efficient and green method for the synthesis of new substituted Hantzsch thiazole derivatives has been developed using a silica-supported tungstosilisic acid catalyst. nih.gov This approach involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes under conventional heating or ultrasonic irradiation, affording the desired thiazoles in good to excellent yields (79%–90%). nih.govresearchgate.net The catalyst is recoverable and reusable, adding to the sustainability of the method. nih.gov

Microwave-assisted Hantzsch reactions have also emerged as a rapid and efficient alternative to conventional heating. nih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been achieved in high yields (89–95%) by reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation at 90 °C for 30 minutes in methanol (B129727). nih.gov This method significantly reduces reaction times compared to conventional reflux conditions. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | SiW/SiO2, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79%–90% |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, substituted thioureas | Microwave irradiation, 90 °C, methanol | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 89%–95% |

Catalyst-Mediated Cyclization Strategies for Thiazoles

Catalyst-mediated cyclization reactions provide an alternative and often milder route to the thiazole core, avoiding the need for pre-functionalized starting materials like α-haloketones. These methods often exhibit high atom economy and functional group tolerance.

A notable example is the copper(I)-catalyzed three-component reaction for the synthesis of functionalized thiazoles from thioamides, ynals, and alcohols. acs.org This one-pot process involves the formation of new C–S, C–N, and C–O bonds and demonstrates good regioselectivity and functional group tolerance. acs.org Other metal-promoted heterocyclization strategies have also been developed, offering diverse pathways to the thiazole scaffold. acs.org

Furthermore, catalyst-free intramolecular oxidative cyclization of N-allylbenzothioamides has been reported as a novel route to 2,5-disubstituted thiazoles and thiazolines. researchgate.net The outcome of the reaction is dependent on the electronic nature of the substituents on the N-allylbenzothioamide. Substrates bearing electron-withdrawing groups tend to yield thiazoles, while those with electron-donating groups favor the formation of thiazolines. researchgate.net

| Reactants | Catalyst/Conditions | Product | Key Features |

| Thioamides, ynals, alcohols | Copper(I) catalyst | Functionalized thiazoles | One-pot, good regioselectivity, good functional group tolerance |

| N-Allylbenzothioamides | Catalyst-free, intramolecular oxidative cyclization | 2,5-Disubstituted thiazoles or thiazolines | Product outcome dependent on electronic nature of substituents |

Hypervalent Iodine Reagent Applications in Thiazole Formation

Hypervalent iodine(III) reagents have gained prominence in organic synthesis as versatile and environmentally benign oxidants. chim.itnih.gov Their application in the formation of heterocyclic compounds, including thiazoles, has been an area of active research. These reagents can facilitate a variety of transformations, including oxidative cyclizations and the introduction of functional groups. dovepress.com

One approach involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents to furnish thiazoles. acs.org Hypervalent iodine reagents can also be utilized in alkyne functionalization to access trifluoromethyl- and pentafluoroethyl-substituted thiazoles. researchgate.net For instance, the combination of a hypervalent iodine reagent with a Lewis acid can promote alkyne trifluoromethylation, which is compatible with a broad range of aryl- and alkyl-substituted thiourea starting materials. researchgate.net

Commonly used hypervalent iodine(III) reagents in heterocyclic synthesis include (diacetoxyiodo)benzene (B116549) (PIDA), (bis(trifluoroacetoxy)iodo)benzene (PIFA), and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent). chim.itdovepress.com These reagents have been instrumental in the development of transition-metal-free reactions for the construction of diverse heterocyclic frameworks. chim.it

Synthesis of Alkyne-Containing Thiazole Precursors

The introduction of the alkyne functionality onto the thiazole ring is a critical step in the synthesis of the target molecule. This is often achieved by constructing the thiazole ring from precursors already bearing the alkyne moiety, such as propargyl alcohols and their derivatives.

Routes to Thiazole-Substituted Propargyl Alcohols and Derivatives

The synthesis of thiazoles from propargylic alcohols offers a direct route to alkyne-substituted thiazoles. rsc.orgrsc.org A facile one-pot synthesis has been developed where various secondary or tertiary propargylic alcohols react with thioamides to provide substituted thiazoles in good yields. rsc.orgrsc.org This method tolerates a range of functional groups, including cyclopropyl, cyclohexenyl, bromo, chloro, ester, and methoxy (B1213986) groups. rsc.org

The reaction can be catalyzed by reagents such as p-toluenesulfonic acid monohydrate (PTSA) or silver trifluoromethanesulfonate (B1224126) (AgOTf). rsc.orgrsc.org For example, 10 mol% AgOTf effectively catalyzes the selective cycloaddition of tertiary aromatic propargylic alcohols and thioamides, affording thiazoles in high yields. rsc.org The reaction is proposed to proceed through a propargylic or allenyl cation intermediate. rsc.org

| Propargylic Alcohol Type | Thioamide | Catalyst | Product |

| Secondary or Tertiary | Various | PTSA or AgOTf | Substituted Thiazoles |

Chemo- and Stereoselective Synthesis of Thiazoles from Alkyne-Bearing Alcohols

Achieving chemo- and stereoselectivity is a significant challenge in organic synthesis. In the context of thiazole synthesis from alkyne-bearing alcohols, methods have been developed to selectively react with the alkyne in the presence of other functional groups, such as alkenes.

A notable example is the Ca(OTf)2-catalyzed reaction of pent-1-en-4-yn-3-ol derivatives with thioamides. nih.govacs.org This protocol offers a fast, efficient, and high-yielding synthesis of functionalized thiazoles, where the thioamide chemoselectively reacts with the C-C triple bond over the C-C double bond. nih.govacs.orgacs.orgfigshare.com The reaction mechanism is believed to involve the formation of an allene (B1206475) intermediate followed by an intramolecular, regioselective 5-exo-dig cyclization to produce the thiazole. nih.govacs.org Interestingly, this reaction can exhibit time-dependent formation of kinetic and thermodynamic products, with the double bond potentially isomerizing to a more conjugated and thermodynamically stable position over time. nih.govacs.org

This approach has been extended to the solvent-free synthesis of selected thiazoles with tertiary propargyl alcohols, further highlighting its versatility. nih.govacs.org

| Reactants | Catalyst | Key Features |

| Pent-1-en-4-yn-3-ol derivatives, Thioamides | Ca(OTf)2 | Chemoselective for alkyne over alkene, Time-dependent kinetic and thermodynamic products |

Multi-Step Procedures for Alkyne-Functionalized Thiazoles

The construction of alkyne-functionalized thiazoles, key precursors to the target ester, often necessitates multi-step synthetic sequences. These routes typically involve the initial formation of the thiazole ring, followed by the introduction of the alkyne functionality. A common strategy begins with a Hantzsch thiazole synthesis or a related method to build the thiazole core, which is then subsequently functionalized.

One plausible pathway involves the synthesis of a 4-halothiazole intermediate. This halogenated thiazole can then undergo a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a suitable alkyne. For instance, a 4-bromothiazole (B1332970) derivative can be coupled with a protected acetylene (B1199291), like trimethylsilylacetylene, followed by deprotection to yield 4-ethynyl-1,3-thiazole. This ethynylthiazole can then be carboxylated and esterified to produce the final product.

Another multi-step approach could involve starting with a pre-functionalized building block. For example, a compound containing the prop-2-ynoate moiety could be used to construct the thiazole ring. However, the reactivity of the alkyne and ester groups under thiazole synthesis conditions can present challenges, often requiring careful selection of protecting groups and reaction conditions.

Direct Synthesis and Esterification Approaches for this compound

Direct synthesis strategies aim to assemble the final molecule in fewer steps, often by employing coupling reactions that simultaneously form the key carbon-carbon bond and introduce the ester functionality.

Strategies for Methyl Ester Formation of Prop-2-ynoic Acids

Once the precursor, 3-(1,3-thiazol-4-yl)prop-2-ynoic acid, is obtained, the final step is the formation of the methyl ester. Several standard esterification methods can be employed for this transformation.

A widely used and effective method is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Alternatively, milder conditions can be achieved using reagents like trimethylsilyldiazomethane, although this reagent is hazardous and requires careful handling. Other methods include the use of diazomethane (B1218177) or the reaction of the carboxylate salt with methyl iodide. For substrates sensitive to strong acids, carbodiimide-mediated couplings, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and methanol, can be effective.

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ or HCl (cat.) | Reflux | Inexpensive reagents, suitable for large scale. | Requires strong acid, may not be suitable for sensitive substrates. |

| Diazomethane | CH₂N₂ | Ether, 0 °C to rt | Mild conditions, high yield. | Highly toxic and explosive, requires special handling. |

| Methyl Iodide | Carboxylate salt, CH₃I | Polar aprotic solvent (e.g., DMF) | Mild conditions. | Methyl iodide is a toxic reagent. |

| Carbodiimide Coupling | DCC or EDC, DMAP, Methanol | Anhydrous solvent (e.g., CH₂Cl₂) | Mild conditions, suitable for sensitive substrates. | Carbodiimide byproducts can be difficult to remove. |

Coupling Reactions Facilitating the Assembly of the Compound

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it highly suitable for the synthesis of this compound. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

A direct approach to the target molecule would involve the Sonogashira coupling of a 4-halo-1,3-thiazole (e.g., 4-bromo-1,3-thiazole) with methyl propiolate. chemicalbook.com This one-step reaction would directly install the desired methyl prop-2-ynoate side chain onto the thiazole ring. The success of this reaction is dependent on the careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, copper source, base, and solvent.

| Parameter | Common Choices |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Ligand | Triphenylphosphine (PPh₃), Xantphos, SPhos |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃ |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |

Advanced Synthetic Considerations

For the practical application and further development of synthetic routes to this compound, considerations beyond the laboratory scale, such as gram-scale synthesis and the use of environmentally friendly conditions, are crucial.

Gram-Scale Synthesis Demonstrations

Scaling up the synthesis of complex organic molecules from milligram to gram quantities often presents significant challenges. Reactions that perform well on a small scale may require re-optimization for larger batches to maintain yield and purity. For the synthesis of this compound, particularly through a Sonogashira coupling, several factors need to be considered for a successful gram-scale synthesis. mdpi.comnih.gov

These factors include efficient heat transfer, effective mixing, and careful control of reagent addition. The choice of solvent becomes more critical at a larger scale, with considerations for solubility, boiling point, and ease of removal. Purification methods also need to be adapted, with column chromatography, which is common at the lab scale, often being replaced by crystallization or distillation for larger quantities. While specific gram-scale synthesis of the target compound has not been detailed in the literature, related Sonogashira couplings on heterocyclic systems have been successfully scaled up, providing a basis for the development of a robust gram-scale process for this molecule. mdpi.com

Exploration of Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste, minimizes environmental impact, and can lead to more efficient processes. researchgate.netsemanticscholar.org For the synthesis of this compound, exploring solvent-free alternatives for the esterification step is a viable option.

Several methods for solvent-free esterification have been reported. These often involve the use of solid-supported catalysts or microwave irradiation to promote the reaction. For example, the esterification of carboxylic acids with alcohols can be carried out using a solid acid catalyst, which can be easily separated from the reaction mixture and potentially reused. Mechanochemical methods, such as ball milling, have also been shown to facilitate esterification reactions without the need for a solvent.

While the direct Sonogashira coupling is typically performed in a solvent to ensure proper mixing and heat transfer, research into solid-phase or solvent-free coupling reactions is an active area of investigation. The application of such methods to the synthesis of the target compound could offer significant environmental and economic advantages.

Reactivity of the Prop-2-ynoate Moiety

The carbon-carbon triple bond in this compound is significantly activated towards nucleophilic attack and cycloaddition reactions. This activation is due to the conjugation with both the ester carbonyl group and the electron-withdrawing 1,3-thiazole ring, which lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO).

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The activated alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This class of reactions provides a powerful and atom-economical method for the synthesis of five-membered heterocyclic rings. A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole.

In the case of this compound, its reaction with organic azides (R-N₃) is expected to proceed readily, often facilitated by a copper(I) catalyst. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole isomer exclusively. Ruthenium catalysts, on the other hand, can be employed to favor the formation of the 1,5-regioisomer.

Beyond azides, other 1,3-dipoles such as nitrile oxides and nitrones can also participate in [3+2] cycloaddition reactions with this activated alkyne, leading to the formation of isoxazoles and isoxazolines, respectively. The regioselectivity of these reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile.

Table 1: Representative [3+2] Cycloaddition Reactions with Activated Alkynes The following table presents data for analogous propiolate esters to illustrate typical reaction conditions and outcomes.

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl Azide | Methyl Propiolate | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 95 |

| Phenyl Azide | Ethyl Propiolate | CuI, DIPEA, THF | Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | 98 |

| Benzonitrile Oxide | Methyl Propiolate | Et₃N, CH₂Cl₂ | Methyl 3-phenylisoxazole-5-carboxylate | 85 |

Nucleophilic Additions to the Activated Alkyne

The pronounced electrophilicity of the β-carbon of the alkyne in this compound makes it highly susceptible to nucleophilic conjugate addition, often referred to as a Michael addition. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

A wide variety of soft nucleophiles can add to the activated triple bond. These include:

Thiols (Sulfa-Michael Addition): Thiols readily add across the alkyne, typically in the presence of a base, to form vinyl sulfides. The reaction is often highly stereoselective, affording the (Z)-isomer as the kinetic product due to a trans-addition mechanism.

Amines (Aza-Michael Addition): Primary and secondary amines can add to the alkyne to produce enamines. These products are valuable intermediates in organic synthesis. The reaction can often proceed without a catalyst, although bases can accelerate the process.

Phosphines: Triphenylphosphine and other nucleophilic phosphines can add to the activated alkyne, generating a zwitterionic intermediate that can be trapped by an electrophile in a three-component reaction.

The stereochemical outcome of these additions is a key feature, with the initial addition typically resulting in the product where the nucleophile and the ester group are on opposite sides of the newly formed double bond ((Z)-isomer).

Table 2: Examples of Nucleophilic Conjugate Addition to Propiolate Esters This table showcases typical nucleophilic additions to simple propiolates, which serve as models for the reactivity of the title compound.

| Nucleophile | Substrate | Conditions | Product Stereochemistry | Yield (%) |

|---|---|---|---|---|

| Thiophenol | Ethyl Propiolate | Et₃N, CH₂Cl₂ | (Z)-Ethyl 3-(phenylthio)acrylate | 94 |

| Piperidine | Methyl Propiolate | MeOH, rt | (Z)-Methyl 3-(piperidin-1-yl)acrylate | 92 |

| Benzylamine | Methyl Propiolate | Neat, rt | (Z)-Methyl 3-(benzylamino)acrylate | 88 |

Transition Metal-Catalyzed Alkyne Functionalizations

The alkyne moiety can be functionalized through a variety of transition metal-catalyzed reactions. These methods offer powerful ways to form new bonds and build molecular complexity. Key transformations include:

Hydrofunctionalization: Reactions such as hydroamination (addition of N-H), hydrothiolation (addition of S-H), and hydrophosphination (addition of P-H) can be catalyzed by various transition metals, including gold, platinum, and rhodium. These reactions can provide access to a range of functionalized alkenes with controlled regioselectivity.

Carbometalation: The addition of an organometallic reagent across the triple bond, catalyzed by metals like palladium, nickel, or copper, can introduce new carbon substituents.

Coupling Reactions: While the title compound itself already contains an alkyne, related 4-halothiazoles can undergo Sonogashira coupling with terminal alkynes to construct the C(sp²)-C(sp) bond, illustrating a key synthetic route to this class of molecules. Conversely, the terminal alkyne itself could, in principle, participate in certain coupling reactions.

Reactivity of the 1,3-Thiazole Heterocycle

The 1,3-thiazole ring is an aromatic heterocycle with a distinct electronic character. It is generally considered an electron-deficient ring system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the Thiazole Ring

Thiazole itself is relatively resistant to electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen heteroatom. However, substitution is possible, and the regioselectivity is well-defined. The calculated π-electron density indicates that the C5 position is the most nucleophilic and thus the primary site for electrophilic attack. numberanalytics.com The C2 position is the most electron-deficient, while the C4 position is relatively neutral. pharmaguideline.com

For this compound, the prop-2-ynoate group at the C4 position is strongly electron-withdrawing. This will further deactivate the thiazole ring towards electrophilic substitution, making such reactions challenging. Nevertheless, if forced under harsh conditions, electrophilic attack (e.g., nitration, halogenation, sulfonation) would be strongly directed to the C5 position.

Table 3: Regioselectivity in Electrophilic Substitution of Thiazoles

| Reaction | Thiazole Derivative | Reagents | Major Product |

|---|---|---|---|

| Bromination | 2-Methylthiazole | Br₂, AcOH | 5-Bromo-2-methylthiazole |

| Nitration | 4-Methylthiazole | HNO₃, H₂SO₄ | 4-Methyl-5-nitrothiazole |

| Sulfonation | Thiazole | H₂SO₄/SO₃, 250°C | Thiazole-5-sulfonic acid |

Reactions Involving Thiazole Nitrogen and Sulfur Atoms

Reactions at the Nitrogen Atom: The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons and is the most basic site in the molecule. It can be readily protonated by acids or alkylated by electrophiles such as alkyl halides. pharmaguideline.com This N-alkylation reaction results in the formation of a quaternary thiazolium salt. wikipedia.org The formation of a thiazolium salt significantly alters the electronic properties of the ring, further increasing the acidity of the proton at the C2 position and activating the ring towards certain nucleophilic reactions. pharmaguideline.com

Reactions at the Sulfur Atom: The sulfur atom at position 1 is generally less reactive than the nitrogen. Its lone pairs are more involved in the aromatic sextet, making them less available for reaction. However, the sulfur can be oxidized to a sulfoxide (B87167) or a sulfone under strong oxidizing conditions, although this typically requires harsh reagents and can lead to ring cleavage. wikipedia.org Such an oxidation would disrupt the aromaticity of the thiazole ring.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, featuring a thiazole ring directly linked to a propiolate moiety, presents intriguing possibilities for intramolecular reactions. The nitrogen and sulfur atoms of the thiazole ring, with their lone pairs of electrons, can act as internal nucleophiles, while the electron-deficient alkyne serves as a potent electrophile.

Regioselective 5-exo-dig Cyclization Pathways

One of the most probable intramolecular transformations for this compound is a 5-exo-dig cyclization. According to Baldwin's rules for ring closure, the 5-exo-dig pathway is generally favored over the alternative 6-endo-dig cyclization. In this process, the nucleophilic nitrogen atom (N-3) of the thiazole ring would be expected to attack the proximal sp-hybridized carbon of the alkyne.

This regioselective attack would lead to the formation of a five-membered ring, resulting in a fused heterocyclic system, likely a thiazolo[3,2-a]pyridinium derivative. The "exo" designation indicates that the bond being broken during the cyclization is outside the newly formed ring. The "dig" descriptor refers to the diagonal geometry of the alkyne being attacked. The driving force for this reaction would be the formation of a more stable, fused aromatic system.

Table 1: Theoretical Intramolecular Cyclization Pathways

| Cyclization Type | Attacking Atom | Electrophilic Center | Product Class | Favored/Disfavored |

|---|---|---|---|---|

| 5-exo-dig | Thiazole Nitrogen (N-3) | Proximal Alkyne Carbon | Thiazolo[3,2-a]pyridinium | Favored |

Isomerization Phenomena Leading to Conjugated Thiazole Systems

In the presence of a suitable base, this compound could potentially undergo isomerization. A strong base could abstract a proton from the carbon adjacent to the thiazole ring, leading to the formation of an allene intermediate through a prototropic shift. Subsequent tautomerization could then yield a more thermodynamically stable conjugated system. This would result in the formation of a methyl 3-(1,3-thiazol-4-yl)propenoate isomer, where the double bond is conjugated with both the thiazole ring and the ester group. The specific E/Z stereochemistry of the resulting alkene would depend on the reaction conditions and the nature of the base used.

Elucidation of Reaction Mechanisms

Understanding the mechanistic underpinnings of the reactions of this compound is crucial for controlling product formation and designing synthetic strategies.

Pathways Governing Chemoselective and Stereoselective Transformations

The presence of multiple reactive sites in this compound—the thiazole ring, the alkyne, and the ester—necessitates a consideration of chemoselectivity in its reactions. For instance, in reactions with external nucleophiles, the highly electrophilic alkyne would be the most likely site of attack, leading to Michael-type additions.

Stereoselectivity would be a key consideration in such addition reactions. The approach of the nucleophile to the linear alkyne could be influenced by the steric bulk of the thiazole ring and the ester group, potentially leading to a preference for one stereoisomeric product over another. In the case of the aforementioned intramolecular cyclization, the rigid geometry of the transition state would likely lead to a highly stereospecific outcome.

Analysis of Kinetic versus Thermodynamic Product Formation

In many chemical reactions, a competition exists between the product that is formed fastest (the kinetic product) and the most stable product (the thermodynamic product). For the intramolecular cyclization of this compound, the 5-exo-dig product is predicted to be both the kinetic and thermodynamic product due to the favorable transition state and the stability of the resulting fused aromatic system.

However, in the case of isomerization, the situation might be different. The initially formed allene would be the kinetic product of deprotonation-reprotonation, but the conjugated alkene would be the more thermodynamically stable isomer. Therefore, reaction conditions could be tuned to favor one product over the other. Lower temperatures and short reaction times would likely favor the kinetic product, while higher temperatures and longer reaction times would allow for equilibration to the thermodynamic product.

Table 2: Hypothetical Kinetic vs. Thermodynamic Product Analysis

| Reaction Type | Kinetic Product | Thermodynamic Product | Controlling Factors |

|---|---|---|---|

| Intramolecular Cyclization | Thiazolo[3,2-a]pyridinium | Thiazolo[3,2-a]pyridinium | Favorable transition state, stable product |

Further experimental and computational studies are necessary to fully elucidate the rich and complex reactivity of this compound.

Modifications of the Methyl Ester Group

The methyl ester functionality is a primary site for initial derivatization, allowing for the introduction of a wide range of alternative functional groups through straightforward chemical transformations.

The conversion of the methyl ester to the corresponding carboxylic acid, 3-(1,3-thiazol-4-yl)prop-2-ynoic acid, is a fundamental transformation. This reaction is typically achieved through hydrolysis under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis : This reversible reaction is usually performed by heating the ester in the presence of an excess of water with a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The equilibrium can be driven towards the product side by using a large volume of dilute acid.

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk This process yields the carboxylate salt, which is then protonated in a separate acidic workup step to liberate the free carboxylic acid. chemguide.co.uk This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

Table 1: Hydrolysis of this compound

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acid Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | 3-(1,3-thiazol-4-yl)prop-2-ynoic acid |

The methyl ester group can be readily converted into amides or other esters, further diversifying the molecular structure.

Amidation : This transformation is achieved by reacting the ester with ammonia (B1221849) or a primary/secondary amine. The reaction, known as aminolysis, typically requires heating and may be catalyzed by the amine itself or an appropriate catalyst. This method allows for the introduction of a wide variety of substituted amide groups, significantly altering the compound's properties.

Transesterification : This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, reacting the parent compound with ethanol (B145695) under acidic conditions would yield Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. This reaction is an equilibrium process, and the use of the new alcohol as a solvent can drive the reaction to completion. organic-chemistry.org

Table 2: Amidation and Transesterification Reactions

| Reaction Type | Reagents and Conditions | General Product Structure |

|---|---|---|

| Amidation | R¹R²NH, Heat | N-substituted 3-(1,3-thiazol-4-yl)prop-2-ynamide |

Functionalization of the Terminal Alkyne

The carbon-carbon triple bond is a key functional group that provides a platform for numerous addition and coupling reactions, enabling significant skeletal diversification.

The alkyne can undergo various addition reactions to introduce new functionalities and alter the degree of saturation.

Hydration : The addition of water across the triple bond, typically catalyzed by mercury(II) salts in acidic conditions or by gold catalysts, leads to the formation of a ketone. The reaction follows Markovnikov's rule, yielding Methyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate.

Reduction : The alkyne can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) results in the syn-addition of hydrogen, yielding the (Z)-alkene, Methyl 3-(1,3-thiazol-4-yl)acrylate. Conversely, reduction with sodium metal in liquid ammonia results in the anti-addition, producing the (E)-alkene. Complete reduction to the corresponding alkane, Methyl 3-(1,3-thiazol-4-yl)propanoate, can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas.

Halogenation : The reaction of the alkyne with halogens such as chlorine (Cl₂) or bromine (Br₂) results in the addition of two halogen atoms across the triple bond, forming a dihaloalkene. The stereochemistry of the addition is typically anti, leading to the (E)-dihaloalkene.

Table 3: Addition Reactions of the Alkyne Moiety

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-Methyl 3-(1,3-thiazol-4-yl)acrylate |

| Partial Reduction (trans) | Na, NH₃ (l) | (E)-Methyl 3-(1,3-thiazol-4-yl)acrylate |

| Full Reduction | H₂, Pd/C | Methyl 3-(1,3-thiazol-4-yl)propanoate |

The terminal alkyne is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing more complex molecules with extended π-conjugated systems. nih.govresearchgate.netrsc.org

Sonogashira Coupling : This is one of the most important reactions for terminal alkynes. It involves the coupling of the alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (e.g., an amine). This reaction allows for the direct attachment of various aromatic or vinylic substituents to the alkyne, creating extended conjugated systems.

Glaser Coupling : This reaction involves the oxidative homocoupling of terminal alkynes using a copper(I) salt (like CuCl or CuBr) and an oxidant (such as oxygen or pyridine (B92270) N-oxide). This process yields a symmetrical 1,3-diyne, in this case, Dimethyl 2,8-di(1,3-thiazol-4-yl)octa-2,7-diynedioate.

Table 4: Cross-Coupling Reactions for Extended Conjugation

| Reaction Name | Reagents and Conditions | General Product Structure |

|---|---|---|

| Sonogashira Coupling | Ar-X (X=I, Br), Pd(PPh₃)₄, CuI, Et₃N | Methyl 3-(aryl)-3-(1,3-thiazol-4-yl)prop-2-ynoate |

Derivatization of the Thiazole Ring System

The thiazole ring itself is a heterocyclic aromatic system that can undergo various modifications, although it is generally less reactive towards electrophilic substitution than benzene. The positions on the thiazole ring have distinct reactivities. researchgate.net In the parent compound, the C4 position is substituted, leaving the C2 and C5 positions available for functionalization.

Electrophilic Substitution : Reactions like bromination or nitration can occur, typically at the C5 position, which is the most electron-rich site in a 4-substituted thiazole. These reactions often require harsh conditions. For instance, bromination might be achieved using N-bromosuccinimide (NBS).

Metallation : The proton at the C2 position of the thiazole ring is known to be relatively acidic. It can be removed by a strong base like n-butyllithium (n-BuLi) to form a lithiated intermediate. This powerful nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, or CO₂) to introduce new substituents at the C2 position.

Table 5: Derivatization of the Thiazole Ring

| Position | Reaction Type | Reagents and Conditions | Product |

|---|---|---|---|

| C5 | Electrophilic Bromination | N-Bromosuccinimide (NBS), CCl₄ | Methyl 3-(5-bromo-1,3-thiazol-4-yl)prop-2-ynoate |

Introduction of Substituents at Various Thiazole Positions

The thiazole ring in the parent compound is unsubstituted at the C2 and C5 positions, presenting opportunities for functionalization. The introduction of substituents is most commonly achieved during the synthesis of the thiazole ring itself, typically via the Hantzsch thiazole synthesis. nih.govrsc.org This method involves the condensation of an α-halocarbonyl compound with a thioamide. By systematically varying these precursors, one can install a wide array of substituents at the C2, C4, and C5 positions.

For the synthesis of analogs of this compound, the key α-halocarbonyl precursor would be methyl 4-halo-3-oxobutanoate. Substituents at the C2 position can be introduced by using different thioamides, while substituents at the C5 position can be introduced by modifying the α-halocarbonyl precursor.

Table 1: Hantzsch Synthesis for Substituted Thiazole Analogs

| Desired Substitution | Thioamide Precursor (for C2) | α-Halocarbonyl Precursor (for C4/C5) | Resulting Thiazole Core |

|---|---|---|---|

| C2-Methyl | Thioacetamide | Methyl 4-halo-3-oxobutanoate | 2-Methyl-4-(alkynyl ester)thiazole |

| C2-Phenyl | Thiobenzamide | Methyl 4-halo-3-oxobutanoate | 2-Phenyl-4-(alkynyl ester)thiazole |

| C2-Amino | Thiourea | Methyl 4-halo-3-oxobutanoate | 2-Amino-4-(alkynyl ester)thiazole |

| C5-Methyl | Thioformamide | Methyl 2-halo-3-oxopentanoate | 5-Methyl-4-(alkynyl ester)thiazole |

| C5-Phenyl | Thioformamide | Methyl 4-halo-3-oxo-4-phenylbutanoate | 5-Phenyl-4-(alkynyl ester)thiazole |

Post-synthetic modification of the pre-formed thiazole ring is also possible, although less common. The C5 position is the most nucleophilic and is susceptible to electrophilic substitution reactions such as bromination, particularly if the ring is activated by an electron-donating group at the C2 position. Further derivatization can then be achieved via cross-coupling reactions on the C5-bromo derivative.

Synthesis of Fused Ring Systems Incorporating the Thiazole Moiety

The thiazole ring and its propynoate (B1239298) side chain serve as excellent starting points for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions significantly increase the structural complexity and rigidity of the molecular framework.

One prominent strategy involves the reaction of a 2-aminothiazole (B372263) derivative with various reagents to form fused pyrimidine (B1678525) rings, yielding thiazolo[3,2-a]pyrimidines. ijnc.irnih.gov These compounds are of significant interest as they are isosteres of purines. researchgate.net For example, a 2-amino-4-(alkynyl ester)thiazole could react with β-ketoesters or α,β-unsaturated carbonyl compounds to construct the fused pyrimidine ring.

Another powerful approach utilizes the alkyne functionality in cycloaddition reactions. The propynoate group is an activated dipolarophile, making it highly suitable for [3+2] cycloaddition reactions. For instance, reaction with azides, known as the Huisgen 1,3-dipolar cycloaddition, would yield a 1,2,3-triazole ring fused or linked to the thiazole core. wikipedia.orgnih.gov This reaction is a cornerstone of "click chemistry" and allows for the efficient linkage of the thiazole-alkyne unit to other molecular fragments.

Additionally, intramolecular cyclization can be employed. If a suitable nucleophile is introduced at the C5 position of the thiazole ring, it can attack the electrophilic alkyne to form a new five- or six-membered ring. For instance, a 5-amino or 5-mercapto substituent could lead to the formation of thiazolo[5,4-b]pyridines or thiazolo[5,4-b]thiopyrans, respectively.

Table 2: Examples of Fused Ring Synthesis from Thiazole Precursors

| Fused System | General Reaction Type | Key Reagents | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine | Condensation/Cyclization | 2-Aminothiazole derivative + β-dicarbonyl compound | ijnc.irnih.govnih.gov |

| Thiazolo[4,5-c]pyridazine | Condensation | 4-Hydroxythiazole derivative + Hydrazine | ekb.eg |

| Thiazolo-triazole | [3+2] Cycloaddition | Thiazole-alkyne + Organic azide | wikipedia.org |

| Imidazo[2,1-b]thiazole | Condensation/Cyclization | 2-Aminothiazole + α-haloketone | mdpi.com |

Design Principles for Analogs and Hybrid Compounds

The design of analogs based on the this compound scaffold is guided by principles of medicinal chemistry, such as molecular hybridization and the use of privileged scaffolds, facilitated by modular synthetic approaches.

Exploration of Molecular Scaffolds Bearing the Thiazole-Alkyne Unit

The thiazole ring is considered a "privileged scaffold" in drug discovery, as its core structure is present in numerous biologically active compounds and FDA-approved drugs. nih.govnih.govresearchgate.netnih.gov Its utility stems from its aromatic nature, compact size, and ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. researchgate.net The thiazole-alkyne unit combines this valuable heterocycle with a rigid, linear alkyne linker, creating a versatile building block for constructing more complex molecules. researchgate.net

A key design principle is molecular hybridization, where the thiazole-alkyne scaffold is connected to other known pharmacophores to create novel hybrid compounds with potentially synergistic or enhanced biological activities. researchgate.netbenthamscience.com The alkyne provides a chemically accessible handle for conjugation without adding significant conformational flexibility, allowing for precise positioning of appended molecular fragments. For example, linking the thiazole-alkyne unit to scaffolds like quinoxaline, coumarin, or morpholine (B109124) has been explored as a strategy to develop new therapeutic agents. nih.govresearchgate.netbenthamscience.com

Modular Synthesis Approaches for Libraries of Derivatives

To fully explore the chemical space around the thiazole-alkyne scaffold, modular synthesis strategies are essential. These approaches allow for the rapid assembly of a large number of diverse analogs (a compound library) from a set of common building blocks, or modules.

The most powerful modular approach for derivatizing this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of a "click chemistry" reaction. nih.govorganic-chemistry.orgnih.gov This reaction is exceptionally efficient, specific, and tolerant of a wide range of functional groups, making it ideal for library synthesis. In this approach, the thiazole-alkyne core acts as one module. It can be "clicked" onto a diverse collection of azide-containing modules to generate a library of 1,4-disubstituted 1,2,3-triazole-linked hybrid compounds. wikipedia.org

This modularity can be extended further by employing multi-component reactions (MCRs) to generate the initial thiazole modules themselves. nih.govresearchgate.net For example, a one-pot Hantzsch synthesis using a variety of thioamides and α-halocarbonyls can produce a diverse set of substituted thiazole-alkyne cores. Each of these cores can then be subjected to the CuAAC reaction with a library of azides, creating a large and structurally diverse matrix of final compounds from simple, readily available starting materials. This combinatorial approach is a cornerstone of modern drug discovery and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 1,3 Thiazol 4 Yl Prop 2 Ynoate and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show three distinct singlet signals, corresponding to the three different proton environments in the molecule. The absence of any splitting patterns (doublets, triplets, etc.) is a key feature, indicating that none of the protons are on adjacent carbons bearing other protons.

The ¹³C NMR spectrum, typically acquired with proton decoupling, would display signals for all seven unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, with carbons adjacent to heteroatoms (O, N, S) and those involved in pi systems (alkyne, thiazole (B1198619) ring, carbonyl) appearing further downfield. asianpubs.org

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (Thiazole) | ~8.8 - 9.0 | Singlet |

| H-5 (Thiazole) | ~7.8 - 8.0 | Singlet |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~154 |

| C-2 (Thiazole) | ~153 |

| C-4 (Thiazole) | ~145 |

| C-5 (Thiazole) | ~120 |

| C≡C-Thiazole | ~85 |

| C≡C-Ester | ~78 |

Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of the molecular structure by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, the COSY spectrum would be expected to show no cross-peaks, confirming the absence of ¹H-¹H spin coupling and supporting the assignment of all proton signals as singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. This is crucial for definitively assigning the carbon signals of the protonated carbons.

The signal at ~8.8-9.0 ppm in the ¹H dimension would correlate with the carbon signal at ~153 ppm (C-2).

The signal at ~7.8-8.0 ppm in the ¹H dimension would correlate with the carbon signal at ~120 ppm (C-5).

The methyl proton signal at ~3.8 ppm would correlate with the methyl carbon signal at ~53 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most informative 2D experiment for this molecule, as it reveals long-range correlations (2-3 bonds) between protons and carbons. These correlations establish the connectivity between the different functional groups.

Predicted Key HMBC Correlations

| Proton | Correlated Carbons (²JCH, ³JCH) | Structural Significance |

|---|---|---|

| H-2 (Thiazole) | C-4, C-5 | Confirms position on the thiazole ring. |

| H-5 (Thiazole) | C-4, C-2, C≡C -Thiazole | Crucially links the thiazole ring to the alkyne bridge. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between nuclei that are close in space, regardless of their bonding connectivity. For this specific molecule, NOESY would be of limited utility for initial structural proof but could be valuable for conformational analysis of more complex derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula and fragmentation, of a molecule.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact elemental composition. The molecular formula of this compound is C₇H₅NO₂S.

Calculated HRMS Data

| Ion Species | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 168.0114 |

| [M+Na]⁺ | 190.0033 |

Experimental measurement of a mass corresponding to one of these calculated values would provide strong evidence for the predicted molecular formula.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce daughter ions. The pattern of fragmentation gives insight into the molecule's structure. researchgate.netlibretexts.org The fragmentation of esters often involves the loss of the alkoxy group or the entire ester group. libretexts.org Thiazole rings can fragment through the loss of small molecules like acetylene (B1199291) or HCN. researchgate.netsapub.org

Plausible Fragmentation Pathway for [M+H]⁺ (m/z 168.0114)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment |

|---|---|---|---|

| 168.0 | CH₃OH (32) | 136.0 | Thiazol-4-ylpropynoyl cation |

| 168.0 | •OCH₃ (31) | 137.0 | [M-OCH₃]⁺ |

| 136.0 | CO (28) | 108.0 | 4-Ethynylthiazolium ion |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. The spectrum of this compound is expected to show several distinct absorption bands that are indicative of its key structural features.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Thiazole C-H |

| ~2960 | C-H Stretch | Methyl (-OCH₃) |

| ~2230 | C≡C Stretch | Alkyne |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1550, ~1410 | C=C, C=N Stretch | Thiazole Ring |

Table of Mentioned Compounds

| Compound Name |

|---|

Characterization of Key Functional Groups (Alkyne, Ester, Thiazole)

The molecular structure of this compound is defined by three key functional groups: an alkyne, a methyl ester, and a 1,3-thiazole ring. The unequivocal identification of these groups is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following characteristic chemical shifts are anticipated based on the analysis of related structures.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiazole ring and the methyl ester. The proton at the C2 position of the thiazole ring typically appears as a singlet in the downfield region, often around δ 8.5-9.0 ppm. The proton at the C5 position would also present as a singlet, generally in the range of δ 7.5-8.0 ppm. The methyl protons of the ester group are expected to be observed as a sharp singlet at approximately δ 3.8 ppm.

In the ¹³C NMR spectrum, the acetylenic carbons are characteristic, with the thiazole-substituted carbon appearing at approximately δ 80-90 ppm and the ester-adjacent carbon at a similar value. The carbonyl carbon of the ester group is a key indicator, typically resonating in the δ 150-160 ppm range. The carbons of the thiazole ring are expected at δ 150-155 ppm for C2, δ 120-125 ppm for C5, and δ 140-145 ppm for C4. The methyl carbon of the ester group will appear in the aliphatic region, around δ 52-53 ppm.

Infrared (IR) Spectroscopy:

IR spectroscopy provides valuable information about the vibrational modes of the functional groups. The presence of the alkyne, ester, and thiazole moieties gives rise to characteristic absorption bands.

Alkyne Group: A sharp, weak to medium absorption band corresponding to the C≡C stretching vibration is expected in the region of 2200-2260 cm⁻¹. The terminal nature of the alkyne in the propiolate moiety results in a more distinct signal in this region.

Ester Group: The most prominent feature for the ester group is the strong C=O stretching absorption, which typically appears between 1715 and 1730 cm⁻¹. Additionally, two C-O stretching bands are expected, one in the 1300-1200 cm⁻¹ region and another between 1150 and 1000 cm⁻¹.

Thiazole Ring: The thiazole ring exhibits several characteristic vibrations. These include C=N stretching around 1600-1650 cm⁻¹, C=C stretching in the 1500-1580 cm⁻¹ range, and various ring stretching and bending vibrations at lower wavenumbers.

| Functional Group | Spectroscopic Technique | Characteristic Signal/Absorption |

|---|---|---|

| Thiazole | ¹H NMR | C2-H: ~ δ 8.5-9.0 ppm (singlet) |

| C5-H: ~ δ 7.5-8.0 ppm (singlet) | ||

| ¹³C NMR | C2: ~ δ 150-155 ppm | |

| C4: ~ δ 140-145 ppm; C5: ~ δ 120-125 ppm | ||

| Alkyne | ¹³C NMR | -C≡C-Thiazole: ~ δ 80-90 ppm |

| -C≡C-Ester: ~ δ 80-90 ppm | ||

| IR | C≡C stretch: 2200-2260 cm⁻¹ | |

| Ester | ¹H NMR | -OCH₃: ~ δ 3.8 ppm (singlet) |

| ¹³C NMR | C=O: ~ δ 150-160 ppm | |

| -OCH₃: ~ δ 52-53 ppm | ||

| IR | C=O stretch: 1715-1730 cm⁻¹ |

X-ray Crystallography

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, single-crystal X-ray diffraction offers the definitive determination of the three-dimensional structure in the solid state.

Obtaining suitable single crystals of this compound would allow for precise measurement of bond lengths, bond angles, and torsional angles. The crystal structure of the related compound, methyl prop-2-ynoate, has been determined to crystallize in the monoclinic space group P2₁/n. nih.gov For the title compound, the presence of the thiazole ring is expected to influence the crystal packing through intermolecular interactions.

The analysis of the crystal structure would reveal key structural parameters. The C≡C triple bond length is expected to be approximately 1.18 Å, and the C-C single bond connecting the alkyne to the thiazole ring would be around 1.44 Å. The ester group's C=O bond length is anticipated to be near 1.20 Å. nih.gov The thiazole ring itself is expected to be planar.

Intermolecular interactions play a crucial role in the solid-state arrangement. While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds involving the thiazole nitrogen, ester oxygen, and various hydrogen atoms are likely to be present. Additionally, π-π stacking interactions between the thiazole rings of adjacent molecules could further stabilize the crystal lattice. The analysis of these non-covalent interactions is essential for understanding the supramolecular chemistry of this class of compounds.

| Parameter | Expected Value/Feature | Reference/Basis |

|---|---|---|

| Crystal System | Dependent on packing, potentially monoclinic or orthorhombic | General observation for similar organic molecules |

| Space Group | To be determined | - |

| Bond Length (C≡C) | ~ 1.18 Å | Based on methyl prop-2-ynoate nih.gov |

| Bond Length (C=O) | ~ 1.20 Å | Based on methyl prop-2-ynoate nih.gov |

| Molecular Geometry | Planar thiazole ring, linear alkyne | Standard geometries of functional groups |

| Intermolecular Interactions | Weak C-H···N and C-H···O hydrogen bonds | Expected based on molecular structure |

| π-π stacking of thiazole rings | Possible stabilizing interaction |

Computational and Theoretical Investigations of Methyl 3 1,3 Thiazol 4 Yl Prop 2 Ynoate

Reaction Pathway Modeling and Energetic Profiles

Computational chemistry can model the entire course of a chemical reaction, providing a detailed map of the energy changes that occur as reactants transform into products. This is particularly useful for understanding reaction mechanisms and predicting feasibility.

A key aspect of reaction modeling is the identification and characterization of the transition state (TS)—the highest energy point along the reaction pathway. The structure of the TS reveals the geometry of the molecule as bonds are being broken and formed. Computationally, a transition state is a first-order saddle point on the potential energy surface, and its structure is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For a compound like Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, which contains a reactive propiolate moiety, modeling reactions such as Michael additions or cycloadditions would involve characterizing the specific transition states for these transformations. researchgate.netpsu.edu

Once the reactants, products, and transition state(s) are identified, a reaction coordinate map, or potential energy profile, can be constructed. This profile plots the energy of the system against the progress of the reaction. From this profile, the activation energy (energy barrier) can be calculated as the energy difference between the reactants and the transition state. A lower energy barrier corresponds to a faster reaction. Quantum chemical studies on the biotransformation of thiazole-containing drugs, for example, have calculated the energy barriers for various metabolic pathways, such as epoxidation and S-oxidation, to determine the most likely routes of metabolism. nih.gov Similar calculations for this compound could predict its reactivity with various nucleophiles or its stability under different conditions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Calculation of Molecular Descriptors and Feature Selection

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a molecule like this compound, a wide range of descriptors can be calculated, which are broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds) and topological indices (e.g., connectivity indices). cadaster.eu

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies).

Once a large pool of descriptors is calculated for a set of molecules, feature selection techniques are employed to identify the most relevant descriptors that correlate with the property of interest. This is a crucial step to avoid overfitting and to build a robust and predictive model.

A selection of commonly used molecular descriptors that would be relevant for QSAR/QSPR studies of thiazole (B1198619) derivatives is shown in the table below.

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of N and S atoms | Basic composition and size |

| Topological | Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Geometrical | van der Waals Surface Area, Molar Refractivity | Molecular shape and polarizability |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution, reactivity |

| Quantum Chemical | Atomic Charges, Bond Orders | Detailed electronic structure |

Development of Predictive Models for Chemical Properties

After selecting the most relevant descriptors, a mathematical model is developed to relate these descriptors to the observed chemical property or biological activity. Various statistical and machine learning methods can be used for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the property.

Partial Least Squares (PLS): A statistical method that is useful when the number of descriptors is large and there is multicollinearity.

Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships.

QSAR studies on other series of thiazole derivatives have successfully developed models to predict their biological activities. researchgate.net For instance, a 3D-QSAR study on a series of 1,3,4-thiadiazole-thiourea compounds yielded a predictive model with a high correlation coefficient, indicating a strong relationship between the calculated steric and electrostatic fields and the observed antifungal activity. researchgate.netmdpi.com

A hypothetical example of a QSPR equation for predicting a physicochemical property (e.g., logP) of a series of thiazole derivatives might look like:

logP = 0.45 * (Molecular Weight) - 0.82 * (Number of N atoms) + 1.2 * (Topological Polar Surface Area) + 0.15

This equation illustrates how different descriptors can be combined to predict a property of interest. The coefficients indicate the relative importance and direction of the effect of each descriptor. The development of such models for this compound and its analogs would be a valuable tool in predicting their properties and guiding the synthesis of new derivatives with desired characteristics.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the requested outline.

The provided structure requires detailed research findings on this specific molecule's role in advanced heterocyclic synthesis, materials science, and the development of new organic chemistry methodologies. However, database searches and literature reviews did not yield specific studies detailing the use of this compound as a chemical building block in these contexts.

While the functional groups present in the molecule—a thiazole ring and a methyl propiolate moiety—are individually significant in chemical synthesis, there is no specific information available regarding the applications of this particular combined structure. For instance, propiolates are well-known reactants in cycloaddition reactions for forming various heterocyclic systems, and the thiazole ring is a crucial core in many biologically active compounds and functional materials. ijmra.uschemicalbook.comnih.gov However, literature that specifically details the synthesis and subsequent application of this compound for constructing complex polycyclic architectures, serving as a precursor for bioisosteres or organic electronic materials, or in polymer synthesis could not be located.

Without verifiable, peer-reviewed research focused on this exact compound, creating an article that meets the required standards of scientific accuracy and detail is not possible. Any attempt to do so would involve speculation based on the general reactivity of its constituent parts rather than documented findings for the molecule itself, which would not meet the instructions for a scientifically accurate article focusing solely on the specified compound.

Applications of Methyl 3 1,3 Thiazol 4 Yl Prop 2 Ynoate As a Chemical Building Block

Enabling Novel Methodologies in Organic Chemistry

Development of Efficient Synthetic Routes and Transformations

The synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate and related alkynylthiazoles primarily relies on modern cross-coupling reactions, which provide a powerful tool for the formation of carbon-carbon bonds.

One of the most prominent methods for forging the key bond between the thiazole (B1198619) heterocycle and the propynoate (B1239298) fragment is the Sonogashira coupling reaction . researchgate.netnih.govresearchgate.net This palladium-catalyzed reaction typically involves the coupling of a halo-substituted thiazole, such as 4-bromothiazole (B1332970), with a terminal alkyne like methyl propiolate. researchgate.net The reaction is generally carried out in the presence of a copper(I) co-catalyst and an amine base. The versatility of the Sonogashira coupling allows for the introduction of the propynoate chain at specific positions on the thiazole ring, making it a highly regioselective method.

An alternative approach involves a multi-step sequence starting from a pre-functionalized thiazole. For instance, a 4-formylthiazole could potentially undergo a Wittig-type reaction with a phosphorane reagent such as methyl (triphenylphosphoranylidene)acetate. nbinno.comnbinno.com This would generate the corresponding α,β-unsaturated ester, which could then be further transformed into the desired alkyne. Another potential route could involve the synthesis of 4-ethynylthiazole, followed by an esterification reaction to introduce the methyl group. medcraveonline.comorganic-chemistry.orghillpublisher.comresearchgate.net

Once synthesized, this compound can undergo a variety of chemical transformations, making it a versatile intermediate. The electron-deficient triple bond is particularly reactive and can participate in various addition and cycloaddition reactions.

Expansion of the Chemical Reagent Repertoire

The unique combination of a thiazole ring and an activated alkyne in this compound makes it a valuable reagent for the synthesis of novel heterocyclic compounds. The thiazole moiety itself is a key structural feature in many biologically active molecules, including pharmaceuticals and natural products. nih.gov

The propiolate portion of the molecule is a powerful Michael acceptor and a reactive dipolarophile, enabling its participation in a range of cycloaddition reactions . For example, it can react with 1,3-dipoles such as azides and nitrile oxides in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like triazoles and isoxazoles, respectively. nih.govnih.govmdpi.comresearchgate.netyoutube.com These reactions provide a direct route to highly functionalized and complex heterocyclic systems that would be challenging to synthesize through other methods.

The table below summarizes potential cycloaddition reactions involving this compound, highlighting its utility in generating diverse heterocyclic scaffolds.

| 1,3-Dipole | Resulting Heterocycle |

| Azide (B81097) | 1,2,3-Triazole |

| Nitrile Oxide | Isoxazole |

| Azomethine Ylide | Pyrrole |

Furthermore, the reactivity of the alkyne allows for its use in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex heterocyclic molecules is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. nih.govbeilstein-journals.org These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the ability to perform multistep sequences without the need for intermediate isolation and purification. nih.govnih.gov

For a molecule like Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, a multistep flow synthesis approach could streamline its production. nih.gov For instance, the formation of the thiazole (B1198619) ring, often achieved via a Hantzsch thiazole synthesis, could be performed in a heated flow reactor, followed directly by a downstream coupling reaction to introduce the prop-2-ynoate side chain. nih.gov This integrated approach reduces manual handling and reaction times, potentially enabling the rapid generation of an analog library for screening purposes. nih.gov The use of immobilized reagents and scavengers within the flow path can further simplify purification, delivering a clean product stream. thieme-connect.de

| Rapid Optimization | Reaction parameters (temperature, residence time, stoichiometry) can be quickly varied to find optimal conditions. |

Exploration of Chemoenzymatic and Biocatalytic Routes

The demand for greener and more selective chemical processes has spurred interest in chemoenzymatic and biocatalytic methods. researchgate.net Enzymes operate under mild conditions and can exhibit exceptional levels of stereo- and regioselectivity, offering a powerful alternative to conventional catalysts. nih.gov

Future research could focus on developing biocatalytic routes to chiral analogs of this compound. For example, a prochiral precursor could be selectively transformed using enzymes like ketoreductases or lipases. semanticscholar.orgresearchgate.net This approach could grant access to enantiomerically pure compounds that are difficult to obtain through traditional asymmetric synthesis. Furthermore, enzymes could be employed to selectively modify the thiazole or ester moieties, enabling late-stage functionalization of the core structure. The development of in vitro biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could further enhance the efficiency and sustainability of the synthesis. semanticscholar.org

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecular components assembled through noncovalent interactions. mdpi.comnih.gov The structure of this compound contains several features that make it an attractive building block for supramolecular assembly.

The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, while the alkyne system can participate in π-π stacking interactions. nih.gov By modifying the molecule with additional functional groups, such as amides or carboxylic acids, researchers can program specific, directional interactions to drive the self-assembly of well-defined nanostructures. nih.govresearchgate.net These assemblies could range from discrete molecular cages to extended networks, forming materials like gels or liquid crystals. mdpi.com The resulting supramolecular architectures could find applications in areas such as catalysis, molecular recognition, and the development of "smart" materials. nih.govresearchgate.net

Table 2: Potential Noncovalent Interactions for Supramolecular Assembly

| Structural Motif | Type of Interaction | Potential Role in Assembly |

|---|---|---|

| Thiazole Ring | Hydrogen Bonding, Halogen Bonding, π-π Stacking | Directing molecular orientation and connectivity. nih.gov |

| Propynoate (B1239298) Alkyne | π-π Stacking, C-H···π Interactions | Stabilizing layered or columnar structures. |

| Ester Group | Hydrogen Bonding, Dipole-Dipole Interactions | Influencing packing and solubility. |

Leveraging Artificial Intelligence and Machine Learning for Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials and drug discovery by accelerating the design-make-test-analyze cycle. nih.govrsc.org These computational tools can be applied to the study of this compound in several ways.

Firstly, computer-aided synthesis planning (CASP) programs can predict viable and efficient synthetic routes to the target compound and its derivatives, potentially uncovering novel chemical pathways. mdpi.com Secondly, ML models can be trained on existing data to predict the physicochemical and biological properties of new, hypothetical analogs, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com This predictive power reduces the time and resources spent on synthesizing and testing compounds that are unlikely to succeed. Finally, AI algorithms can be integrated with automated synthesis platforms to create self-optimizing systems that can independently discover optimal reaction conditions. mdpi.com

Table 3: Applications of AI/ML in Research on Thiazole Propynoates

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Retrosynthesis | Predicting synthetic pathways from product to starting materials. nih.gov | Accelerates the planning phase of chemical synthesis. |

| Property Prediction | Forecasting properties (e.g., solubility, reactivity, bioactivity) of novel analogs. | Prioritizes synthetic targets and reduces experimental costs. |

| Reaction Optimization | Recommending optimal solvents, catalysts, and temperatures. mdpi.com | Improves reaction yields and minimizes waste. |

| De Novo Design | Generating novel molecular structures with desired properties. | Expands chemical space beyond intuitive human design. |

Discovery of Novel Reactivity Modes and Unconventional Transformations

The rich functionality of this compound provides a fertile ground for discovering novel chemical reactions. The electron-deficient alkyne is a versatile handle for a wide range of transformations, including cycloadditions, multicomponent reactions, and metal-catalyzed couplings. Future research could explore unconventional transformations that leverage the interplay between the thiazole ring and the propynoate chain.

For example, the thiazole ring could act as an internal directing group or ligand in metal-catalyzed reactions, enabling site-selective functionalization at otherwise unreactive positions. The development of novel cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity, is another promising avenue. nih.gov Investigating the reactivity of this scaffold under photoredox or electrochemical conditions could also unlock unprecedented reaction pathways, leading to the synthesis of highly complex and novel molecular architectures. mdpi.com

Q & A

Q. Why do some studies report conflicting cytotoxicity results for thiazole-alkyne derivatives?

- Hypotheses :